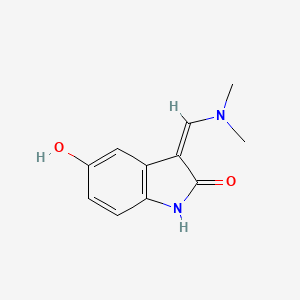
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- is a complex organic compound with a unique structure that includes an indole core, a dimethylamino group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- typically involves multi-step organic reactions. One common method includes the condensation of indole-2-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions to introduce the dimethylamino group. The hydroxy group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the dimethylamino group or to convert the hydroxy group into a hydrogen atom.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the dimethylamino or hydroxy groups.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Another indole derivative with different substituents.
Indole-3-carbinol: A naturally occurring compound with similar indole structure but different functional groups.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxy group on the indole ring.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
2H-Indol-2-one derivatives, particularly the compound 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound’s biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of indole derivatives and reported that certain compounds exhibited substantial cytotoxicity against human hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the low micromolar range. The compound 5f was identified as particularly potent with IC50 values of 0.56 ± 0.08 μM and 0.91 ± 0.13 μM against SMMC-7721 and HepG2 cells, respectively, while showing lower toxicity to normal hepatocyte cells (LO2) with an IC50 of 10.58 ± 0.52 μM .
The anticancer mechanism appears to involve the inhibition of topoisomerase IIα, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. A study on various derivatives of 1,3-dihydro-2H-indol-2-one indicated that these compounds exhibit significant antibacterial and antifungal activities. Specifically, they were tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated promising efficacy against these microorganisms .
Summary of Antimicrobial Efficacy
| Pathogen | Activity Observed |
|---|---|
| Escherichia coli | Significant antibacterial effect |
| Staphylococcus aureus | Effective inhibition |
| Candida albicans | Notable antifungal activity |
Case Studies
- Cytotoxicity Study : A comprehensive evaluation of various indole derivatives revealed that those with specific substituents on the indole ring showed enhanced cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the dimethylamino group significantly influenced biological activity .
- Antitubercular Activity : In another study focusing on the synthesis of new indole derivatives, compounds were tested for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results, indicating potential for further development in treating tuberculosis .
Eigenschaften
CAS-Nummer |
159212-41-6 |
|---|---|
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(3Z)-3-(dimethylaminomethylidene)-5-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)6-9-8-5-7(14)3-4-10(8)12-11(9)15/h3-6,14H,1-2H3,(H,12,15)/b9-6- |
InChI-Schlüssel |
UGBXGEPGAPVHGY-TWGQIWQCSA-N |
Isomerische SMILES |
CN(C)/C=C\1/C2=C(C=CC(=C2)O)NC1=O |
Kanonische SMILES |
CN(C)C=C1C2=C(C=CC(=C2)O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















